

AVB-114 Implantable Cell Therapy: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AVB-114 is an investigational, implantable cell therapy in development for the treatment of Crohn's perianal fistulas.[1][2][3] This therapy represents a localized, regenerative approach to address the challenging healing environment in this condition.[3][4] AVB-114 combines a cellular component with a bioabsorbable scaffold to promote tissue repair and modulate inflammation directly at the site of the fistula. This guide provides a detailed overview of the composition of AVB-114, the underlying scientific principles, and the experimental methodologies relevant to its development.

Core Composition of AVB-114

AVB-114 is a combination product consisting of two primary components: an autologous cellular component and a bioabsorbable scaffold.

Cellular Component: Autologous Adipose-Derived Mesenchymal Stem Cells (ASCs)

The active biological component of AVB-114 is a population of living, autologous mesenchymal stem cells (MSCs) harvested from the patient's own adipose tissue. These cells are known for their multipotent differentiation capacity and their ability to modulate immune responses and promote tissue regeneration.



Scaffold Component: Bioabsorbable Fistula Plug

The cellular component is seeded onto a three-dimensional, plug-shaped bioabsorbable substrate designed for implantation into the fistula tract. In the initial Phase I clinical trial (STOMP-I), the Gore® Bio-A® Fistula Plug was utilized as the scaffold. This scaffold provides a physical matrix for the MSCs and facilitates their localized delivery and retention at the site of injury.

Quantitative Composition

The following table summarizes the quantitative data available for the composition of AVB-114 based on the Phase I STOMP trial.

Component	Specification	Source
Cell Type	Autologous Mesenchymal Stem Cells	
Cell Source	Adipose Tissue	-
Cell Dose per Implant	Approximately 20 million cells	-
Scaffold Material	Bioabsorbable Matrix (Gore® Bio-A®)	-

Experimental Protocols

Isolation and Expansion of Adipose-Derived Mesenchymal Stem Cells (Representative Protocol)

The following is a representative protocol for the isolation and expansion of clinical-grade autologous ASCs, based on established methodologies. The exact protocol for AVB-114 manufacturing is proprietary.



Step	Description
1. Adipose Tissue Harvest	A small volume of subcutaneous adipose tissue is surgically excised from the patient under sterile conditions.
2. Tissue Processing and Digestion	The adipose tissue is washed to remove blood and other contaminants. It is then minced and subjected to enzymatic digestion, typically using collagenase, to release the stromal vascular fraction (SVF), which contains the ASCs.
3. Stromal Vascular Fraction (SVF) Isolation	The digested tissue is centrifuged to separate the lipid-filled adipocytes from the pelleted SVF.
4. Cell Culture and Expansion	The SVF is plated onto culture flasks. ASCs adhere to the plastic surface, while non-adherent cells are removed during media changes. The adherent ASCs are cultured in a specialized growth medium to expand their numbers over several passages.
5. Cell Characterization and Quality Control	The expanded cell population is characterized to confirm its identity as MSCs. This includes assessing cell surface marker expression (e.g., positive for CD73, CD90, CD105 and negative for hematopoietic markers like CD45), and verifying their ability to differentiate into adipogenic, osteogenic, and chondrogenic lineages. Sterility and endotoxin levels are also tested.
6. Cell Seeding onto Scaffold	Once a sufficient number of characterized ASCs is obtained, they are harvested and seeded onto the bioabsorbable fistula plug. The cell-seeded construct is then incubated for a period to allow for cell attachment and distribution throughout the scaffold.

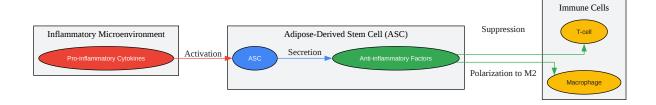


Mechanism of Action: Signaling Pathways

The therapeutic effects of AVB-114 are believed to be mediated by the paracrine activity of the implanted ASCs, which involves the secretion of a variety of bioactive molecules that modulate the local inflammatory environment and stimulate tissue repair processes.

Immunomodulatory Signaling Pathway

ASCs can sense the inflammatory microenvironment of the Crohn's fistula and respond by secreting anti-inflammatory factors. This diagram illustrates the key signaling interactions involved in the immunomodulatory function of ASCs.



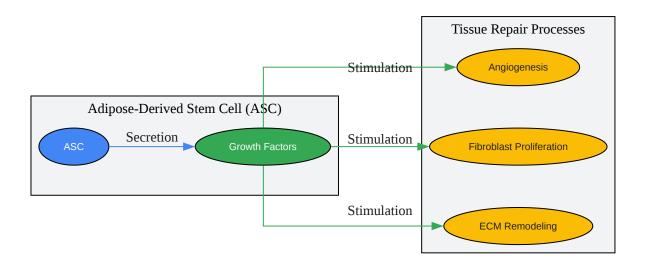
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Caption: ASC immunomodulatory signaling pathway.

Regenerative Signaling Pathway

In addition to their immunomodulatory effects, ASCs secrete growth factors that promote angiogenesis, cell proliferation, and extracellular matrix remodeling, all of which are crucial for tissue regeneration and fistula healing.





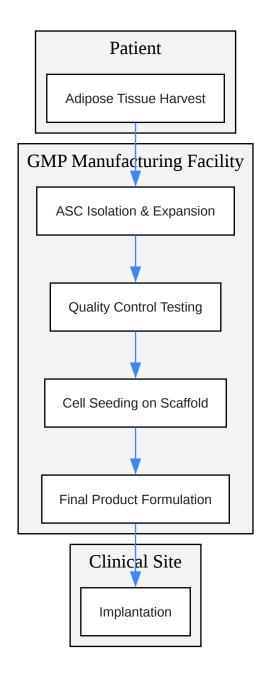
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Caption: ASC regenerative signaling pathway.

Experimental and Manufacturing Workflow

The production of AVB-114 for clinical use involves a series of carefully controlled steps, from patient tissue collection to the final cell-seeded implant. The following diagram outlines the general workflow.





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Caption: AVB-114 manufacturing and delivery workflow.

Conclusion

AVB-114 is a promising implantable cell therapy that leverages the regenerative potential of autologous adipose-derived mesenchymal stem cells delivered on a bioabsorbable scaffold. Its localized mechanism of action offers a targeted approach to treating Crohn's perianal fistulas



by concurrently modulating inflammation and promoting tissue repair. Further clinical investigation will continue to elucidate the full therapeutic potential of this innovative approach.

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